N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,4-Dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with two aromatic groups: a 2,4-dimethylphenyl moiety at the amide nitrogen and a 2-methylbenzyl group at the pyridine nitrogen. The compound’s structure is characterized by electron-donating methyl substituents on both aromatic rings, which influence its electronic properties, solubility, and steric profile.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-11-20(17(3)13-15)23-21(25)19-9-6-12-24(22(19)26)14-18-8-5-4-7-16(18)2/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIMFWZXQZQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the carboxamide group and the attachment of the dimethylphenyl and methylbenzyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to each step of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and reaction time. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound shares its core 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with several analogs but differs in substituent groups. Key comparisons include:
N-(2,4-Dimethoxyphenyl)-1-[3-(Trifluoromethyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Substituents : 2,4-Dimethoxyphenyl (electron-donating) and 3-trifluoromethylbenzyl (electron-withdrawing).
- Steric Impact : The trifluoromethyl group is bulkier than the methyl substituents in the target compound, which may reduce binding affinity in sterically sensitive targets.
2-Oxo-N-(3-Pyridinyl)-1-[4-(Trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide ()
- Substituents : 3-Pyridinyl (electron-deficient heteroaromatic) and 4-trifluoromethylbenzyl.
- The trifluoromethyl group again confers hydrophobicity and stability .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Substituents : 3-Bromo-2-methylphenyl (electron-withdrawing bromine and electron-donating methyl).
- Conformational Analysis : The molecule adopts a near-planar conformation (dihedral angle = 8.38°) due to π-conjugation across the amide bridge, a feature likely shared with the target compound .
- Crystal Packing : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a property that may influence solubility and crystallization behavior .
Physicochemical Properties
*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).
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